Istradefylline

説明

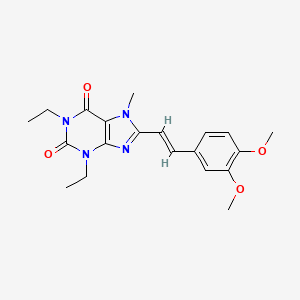

This compound, or KW6002, was developed by Kyowa Hakko Kirin in Japan for the treatment of Parkinson's disease as an adjunct to standard therapy. Unlike standard dopaminergic therapies for Parkinson's, this compound targets adenosine A2A receptors in the basal ganglia. This region of the brain is highly involved in motor control. this compound is indicated as an adjunct treatment to [levodopa] and [carbidopa] for Parkinson's disease. This drug was first approved in Japan on 25 March 2013. This compound was granted FDA approval on 27 August 2019.

This compound is an adenosine receptor antagonist that is used as adjunctive therapy to levodopa/carbidopa in patients with Parkinson disease experiencing difficulty with “off” episodes when motor symptoms breakthrough on treatment. This compound has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.

Structure

3D Structure

特性

IUPAC Name |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVRBWUUXZMOPW-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057652 |

Source

|

| Record name | Istradefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5µg/mL |

Source

|

| Record name | Istradefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

155270-99-8 |

Source

|

| Record name | Istradefylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Istradefylline [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istradefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istradefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Istradefylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISTRADEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

189-193 |

Source

|

| Record name | Istradefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Istradefylline's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease, specifically for managing "off" episodes in patients receiving levodopa-based therapies.[1] Its unique, non-dopaminergic mechanism of action offers a valuable alternative and adjunct in the therapeutic landscape of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on neuronal cells, with a focus on the core signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action of this compound is the selective blockade of adenosine A2A receptors.[1][2][3] These G-protein coupled receptors are highly concentrated in the basal ganglia, particularly on the striatopallidal medium spiny neurons that form the indirect pathway of motor control.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of this indirect pathway, contributing to motor symptoms.[4]

Adenosine, an endogenous neuromodulator, acts on A2A receptors to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This signaling cascade ultimately enhances the inhibitory GABAergic output from the striatum to the globus pallidus externa, further suppressing movement. This compound, by competitively binding to and blocking the A2A receptor, counteracts the effects of adenosine, thereby reducing cAMP production and mitigating the over-inhibition of the motor circuit.[2][4]

Quantitative Data: Receptor Binding and Potency

This compound exhibits high affinity and selectivity for the adenosine A2A receptor across various species. The following tables summarize key quantitative data from in vitro pharmacological studies.

| Parameter | Species | Value | Reference |

| Ki (A2A Receptor) | Human | 2.2 nM | [6] |

| Rat | 1.9 nM | ||

| Mouse | 2.5 nM | ||

| Marmoset | 1.6 nM | ||

| Selectivity (Ki ratio) | A1/A2A (Human) | >70 | [6] |

| A2B/A2A (Human) | >1000 | ||

| A3/A2A (Human) | >1000 |

Table 1: Binding Affinity (Ki) of this compound for Adenosine A2A Receptors.

| Parameter | Cell Line | Value | Reference |

| IC50 (cAMP inhibition) | hADORA2A-HEK293 | 1.94 µg/mL | [7][8][9] |

Table 2: Potency (IC50) of this compound in Inhibiting cAMP Accumulation.

Signaling Pathways Modulated by this compound

The antagonism of the A2A receptor by this compound initiates a cascade of downstream signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Crosstalk with Dopamine D2 Receptor Signaling

A critical aspect of this compound's mechanism is its interplay with the dopamine D2 receptor. A2A and D2 receptors are co-localized on striatopallidal neurons and can form heterodimers.[3] Within these heteromers, activation of the A2A receptor antagonizes D2 receptor signaling. By blocking the A2A receptor, this compound removes this inhibitory influence, thereby enhancing dopamine D2 receptor function. This synergistic effect is crucial in the context of Parkinson's disease, where dopaminergic signaling is compromised.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Objective: To quantify the affinity of this compound for the A2A receptor.

Materials:

-

Cell membranes expressing the human adenosine A2A receptor.

-

Radioligand: [3H]-ZM241385 (a selective A2A antagonist).

-

This compound solutions of varying concentrations.

-

Non-specific binding control: CGS 15943 or other non-radioactive A2A antagonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of [3H]-ZM241385 and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing a high concentration of a non-radioactive antagonist is used to determine non-specific binding.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize A2A receptor-mediated increases in intracellular cAMP.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor (hADORA2A-HEK293).

-

A2A receptor agonist: CGS 21680 or NECA.

-

This compound solutions of varying concentrations.

-

Cell culture medium and stimulation buffer.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

-

Cell Plating: Seed hADORA2A-HEK293 cells in a multi-well plate and culture until confluent.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., CGS 21680) to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format (HTRF or ELISA).

-

Data Analysis: Generate a dose-response curve and determine the IC50 value for this compound's inhibition of agonist-induced cAMP accumulation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insights into the neurochemical effects of this compound in a physiological context.

Objective: To measure the effect of this compound on extracellular levels of GABA and glutamate in the striatum.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for systemic or local administration.

-

Analytical system (e.g., HPLC with fluorescence or mass spectrometry detection).

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal using a stereotaxic frame.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., intraperitoneally or through the microdialysis probe via reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using a sensitive analytical method.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Conclusion

This compound's mechanism of action in neuronal cells is centered on its selective antagonism of the adenosine A2A receptor, a key modulator of the indirect pathway in the basal ganglia. By blocking this receptor, this compound reduces cAMP signaling, thereby disinhibiting dopamine D2 receptor function and decreasing the excessive GABAergic output that contributes to the motor symptoms of Parkinson's disease. The quantitative data from binding and functional assays confirm its high affinity and potency. The detailed experimental protocols provided herein serve as a guide for researchers investigating the nuanced molecular pharmacology of this compound and similar neuroactive compounds. Further research into the downstream effects on gene expression and protein phosphorylation will continue to elucidate the full spectrum of this compound's therapeutic actions.

References

- 1. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Parkinson's Therapy: A Technical History of Istradefylline

A deep dive into the discovery, development, and mechanistic underpinnings of the first-in-class adenosine A₂A receptor antagonist for Parkinson's disease.

This technical guide provides a comprehensive overview of the history and discovery of istradefylline, a groundbreaking non-dopaminergic treatment for Parkinson's disease. From its initial synthesis and preclinical evaluation to its extensive clinical trial program and eventual regulatory approval, this document details the scientific journey of this compound. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this unique therapeutic agent.

Introduction: A Paradigm Shift in Parkinson's Disease Treatment

For decades, the mainstay of Parkinson's disease (PD) therapy has been the replacement of dopamine, the neurotransmitter depleted in this neurodegenerative disorder. While effective, long-term levodopa use is often complicated by the emergence of motor fluctuations, including "off" episodes where the medication's effects wear off and symptoms return. The development of this compound marked a significant departure from this dopamine-centric approach, targeting the adenosine A₂A receptor as a novel strategy to modulate motor control.[1][2][3][4][5] this compound, sold under the brand name Nourianz, is now approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease experiencing "off" episodes.[1][6]

Discovery and Preclinical Development

Developed by Kyowa Hakko Kirin (now Kyowa Kirin), this compound (formerly known as KW-6002) emerged from research into the role of adenosine receptors in the basal ganglia, a group of brain structures critical for motor control.[7][8] The scientific rationale was based on the observation that adenosine A₂A receptors are highly concentrated in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine D₂ receptors on medium spiny neurons of the "indirect pathway."[7][9][10] This pathway plays a crucial role in inhibiting movement.

Synthesis of this compound

The chemical synthesis of this compound, (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione, involves a multi-step process. Several synthetic routes have been described in the literature. A common approach involves the following key steps:

-

Preparation of a substituted uracil derivative: This typically starts with the cyclization of 1,3-diethylurea with a suitable three-carbon component.

-

Introduction of an amino group and subsequent cyclization: This forms the purine ring system.

-

Condensation reaction: The purine derivative is then condensed with 3,4-dimethoxybenzaldehyde to introduce the styryl group.

-

Methylation: The final step involves the methylation of the purine ring to yield this compound.

The following is a generalized protocol based on described synthetic methods for a key intermediate:

-

Acylation and Cyclization: 1,3-diethyl-5,6-diaminouracil is reacted with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).

-

Ring Closure: The resulting amide is then cyclized to form the xanthine ring system. This can be achieved by heating in a high-boiling point solvent or by using a dehydrating agent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the this compound precursor.

Note: For detailed, specific synthetic protocols, refer to the patent literature.[5][10][11][12]

In Vitro Pharmacology: High Affinity and Selectivity

This compound's pharmacological profile is characterized by its high binding affinity and selectivity for the adenosine A₂A receptor. In vitro studies have consistently demonstrated its potent and competitive antagonism at this receptor subtype.

| Parameter | Species | Value | Reference |

| Ki (A₂A Receptor) | Human | 2.2 nM | [13] |

| Rat | 1.3 nM | ||

| Mouse | 1.5 nM | ||

| Marmoset | 1.4 nM | ||

| Ki (A₁ Receptor) | Human | 150 nM | [13] |

| IC₅₀ (cAMP accumulation) | Human (CHO cells) | 5.25 µM | [13] |

| IC₅₀ (cAMP inhibition) | 1.94 µg/mL | [2][3] |

This compound exhibits significantly lower affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) and has shown no significant affinity for a wide range of other neurotransmitter receptors, transporters, and enzymes, highlighting its specificity.[6][10]

A common method to assess the functional antagonism of this compound is the cyclic adenosine monophosphate (cAMP) accumulation assay:

-

Cell Culture: A cell line stably expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with a known adenosine A₂A receptor agonist (e.g., CGS21680 or NECA) to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response curve for the agonist in the presence of different concentrations of the antagonist is plotted to determine the IC₅₀ value of this compound.

Preclinical Efficacy in Animal Models of Parkinson's Disease

The anti-parkinsonian effects of this compound were extensively evaluated in various animal models of PD, most notably the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate and rodent models. These studies demonstrated that this compound could:

-

Improve motor deficits when used as a monotherapy.

-

Potentiate the anti-parkinsonian effects of a sub-threshold dose of levodopa.

-

Reduce levodopa-induced dyskinesias in some models.

A typical experimental workflow for evaluating this compound in an MPTP primate model is as follows:

-

Induction of Parkinsonism: Non-human primates (e.g., common marmosets or macaques) are administered MPTP to induce a parkinsonian state, characterized by motor symptoms such as bradykinesia, rigidity, and tremor.

-

Behavioral Assessment: The severity of parkinsonian symptoms is rated using a standardized clinical rating scale.

-

Drug Administration: Animals are treated with this compound, levodopa, a combination of both, or a placebo.

-

Post-Treatment Assessment: Behavioral assessments are repeated to evaluate the effects of the treatment on motor symptoms and the presence of dyskinesias.

-

Neurochemical Analysis: At the end of the study, brain tissue may be analyzed to measure levels of dopamine and its metabolites.

Mechanism of Action: Modulating the Indirect Pathway

This compound exerts its therapeutic effects through a novel, non-dopaminergic mechanism by selectively antagonizing the adenosine A₂A receptor.

In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to the characteristic motor symptoms. Adenosine, acting on A₂A receptors, exacerbates this overactivity. By blocking these receptors, this compound reduces the inhibitory output from the basal ganglia, thereby improving motor function.

The signaling cascade initiated by the adenosine A₂A receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which ultimately modulates neuronal excitability. This compound's antagonism of the A₂A receptor counteracts this cascade.

Clinical Development and Efficacy

The clinical development of this compound spanned over two decades and involved numerous clinical trials with thousands of patients with Parkinson's disease.[14]

Pharmacokinetics

This compound is orally administered and exhibits dose-proportional pharmacokinetics.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [11][15] |

| Terminal Half-life (t₁/₂) | 64-83 hours | [11] |

| Apparent Volume of Distribution (Vd/F) | 450-670 L | [15] |

| Plasma Protein Binding | 97-98% | [15] |

| Metabolism | Primarily via CYP3A4 | [15] |

Pivotal Clinical Trials

The efficacy of this compound in reducing "off" time in patients with Parkinson's disease already treated with levodopa/carbidopa was established in four pivotal 12-week, randomized, double-blind, placebo-controlled studies.[1][16] A pooled analysis of eight such studies further solidified these findings.[8][17][18][19]

| Study/Analysis | This compound Dose | Mean Reduction in "Off" Time vs. Placebo (hours/day) | p-value | Reference |

| Pooled Analysis (8 studies) | 20 mg | 0.38 | p = 0.0011 | [18][19] |

| 40 mg | 0.45 | p < 0.0001 | [18][19] | |

| Pooled Analysis (4 US approval studies) | 20 mg | 0.75 | <0.05 | [16][18] |

| 40 mg | 0.82 | <0.05 | [16][18] |

In these trials, this compound also demonstrated a significant increase in "on" time without troublesome dyskinesia. The most common adverse events reported were dyskinesia, dizziness, constipation, nausea, hallucinations, and insomnia.[3]

Conclusion

The discovery and development of this compound represent a significant advancement in the pharmacological management of Parkinson's disease. By targeting the adenosine A₂A receptor, it offers a novel, non-dopaminergic approach to alleviate motor fluctuations in patients on long-term levodopa therapy. Its journey from a promising preclinical candidate to a clinically approved medication underscores the value of exploring novel therapeutic targets in neurodegenerative diseases. The in-depth understanding of its synthesis, pharmacology, and mechanism of action provides a solid foundation for the continued investigation of adenosinergic modulation in Parkinson's disease and other neurological disorders.

References

- 1. Population pharmacokinetic analysis of this compound in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN104262342A - Preparation method of this compound intermediate - Google Patents [patents.google.com]

- 6. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. "A Pooled Analysis for 8 Randomized Controlled Trials of this compound" by S H. Isaacson, N Hattori et al. [scholarlycommons.henryford.com]

- 9. Population pharmacokinetic-pharmacodynamic analysis of this compound in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CN104974157A - this compound synthesis process - Google Patents [patents.google.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Istradefylline: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istradefylline, a selective adenosine A₂A receptor antagonist, represents a significant advancement in the non-dopaminergic treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure and multifaceted properties of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals engaged in drug development. This document details its chemical identity, physicochemical characteristics, pharmacological profile, and pharmacokinetic parameters. Quantitative data are systematically presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed methodologies for key experimental protocols and employs Graphviz diagrams to visually articulate critical signaling pathways and experimental workflows, adhering to stringent visualization standards for clarity and precision.

Chemical Structure and Identification

This compound is a xanthine derivative, structurally distinct from traditional dopaminergic therapies for Parkinson's disease.[1] Its chemical identity is well-established and characterized by several key identifiers.

| Identifier | Value |

| IUPAC Name | 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |

| SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |

| CAS Number | 155270-99-8 |

| PubChem CID | 5311037 |

| Molecular Formula | C₂₀H₂₄N₄O₄ |

| Molecular Weight | 384.43 g/mol |

Physicochemical Properties

The physicochemical properties of this compound influence its formulation, absorption, and distribution. It is a light yellow-green crystalline powder.

| Property | Value | Source |

| Melting Point | 189-193 °C | [2] |

| Solubility (Aqueous) | ~0.5 µg/mL | [2][3] |

| pKa | 0.78 | [2][3] |

| LogP (Computed) | 2.5 | [2] |

Pharmacological Properties

Mechanism of Action

This compound is a selective antagonist of the adenosine A₂A receptor.[1][4][5] In the basal ganglia, a brain region critical for motor control, A₂A receptors are highly expressed on the striatopallidal neurons of the "indirect pathway." These neurons are GABAergic and their overactivity, a hallmark of Parkinson's disease, contributes to motor symptoms. Adenosine, acting on these A₂A receptors, enhances the activity of this inhibitory pathway. By blocking these receptors, this compound reduces the excessive inhibitory output from the indirect pathway, thereby helping to restore motor control.[6] This mechanism is distinct from dopaminergic therapies as it does not directly target dopamine receptors.[1]

Signaling Pathway

The antagonism of the adenosine A₂A receptor by this compound initiates a downstream signaling cascade that ultimately modulates neuronal activity in the basal ganglia. The A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound, by blocking this receptor, prevents this increase in cAMP. This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors, leading to a reduction in the excitability of the GABAergic striatopallidal neurons. A key aspect of this compound's action is its interplay with the dopamine D₂ receptor, with which the A₂A receptor can form heterodimers. By antagonizing the A₂A receptor, this compound can enhance dopamine D₂ receptor-mediated signaling.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the human adenosine A₂A receptor. Its binding affinity (Ki) has been determined through various in vitro studies.

| Receptor Subtype | Species | Ki (nM) | Source |

| A₂A | Human | 2.2 - 9.12 | [4] |

| A₁ | Human | >287 | [4] |

| A₃ | Human | >681 | [4] |

| A₂A | Rat | 1.57 | [4] |

| A₁ | Rat | 50.9 | [4] |

| A₂A | Mouse | 1.87 | [4] |

| A₁ | Mouse | 105.02 | [4] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound supports its once-daily oral administration.

| Parameter | Value | Source |

| Bioavailability | Not precisely known due to low solubility | [6] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [6][7] |

| Protein Binding | ~98% | [2][7] |

| Volume of Distribution (Vd/F) | 448-557 L | [2][8] |

| Metabolism | Primarily by CYP1A1 and CYP3A4 | [2][7] |

| Elimination Half-life | 64-83 hours | [2][7] |

| Excretion | Primarily in feces (68.3%) and urine (17.6%) in rats | [2][8] |

Experimental Protocols

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the adenosine A₂A receptor.

Objective: To quantify the affinity of this compound for the human adenosine A₂A receptor expressed in a cell line.

Materials:

-

HEK293 cells transiently transfected with the human adenosine A₂A receptor.

-

Cell membrane preparations from the transfected cells.

-

[³H]ZM241385 (radioligand).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human A₂A receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 2.5 µg of protein) with a fixed concentration of [³H]ZM241385 (e.g., 1 nM) and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room temperature.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize A₂A receptor-mediated signaling.

Objective: To determine the functional antagonist activity of this compound at the human A₂A receptor.

Materials:

-

HEK293 cells stably expressing the human adenosine A₂A receptor.

-

NECA (adenosine receptor agonist).

-

This compound.

-

cAMP assay kit (e.g., ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the A₂A-expressing HEK293 cells to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of NECA (e.g., 500 nM) to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit.

-

Data Analysis: Determine the IC₅₀ value for this compound's inhibition of NECA-stimulated cAMP production.

Experimental Workflow

The preclinical characterization of a novel adenosine A₂A receptor antagonist like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Conclusion

This compound's unique chemical structure and its selective antagonism of the adenosine A₂A receptor provide a valuable non-dopaminergic therapeutic option for Parkinson's disease. Its well-characterized physicochemical, pharmacological, and pharmacokinetic properties, as detailed in this guide, underscore its clinical utility. The experimental protocols and pathway visualizations provided herein offer a foundational resource for further research and development in the field of neurodegenerative disease therapeutics.

References

- 1. escholarship.org [escholarship.org]

- 2. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine A₂A-receptor antagonist this compound enhances the motor response of L-DOPA without worsening dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Istradefylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istradefylline is a selective adenosine A₂A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease (PD) experiencing "off" episodes. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It includes detailed quantitative data, methodologies of key clinical and preclinical studies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacodynamics: The Science of this compound's Action

This compound exerts its therapeutic effects through a novel, non-dopaminergic mechanism. It is a highly selective antagonist of the adenosine A₂A receptor, with significantly lower affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) and no meaningful interaction with a wide array of other neurotransmitter receptors, transporters, or enzymes.[1][2]

Mechanism of Action

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an imbalance in the basal ganglia circuitry, particularly the overactivity of the indirect pathway, which contributes to motor symptoms. Adenosine A₂A receptors are densely expressed in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine D₂ receptors on medium spiny neurons of the indirect pathway.[3][4]

Adenosine, acting on A₂A receptors, normally exerts an inhibitory effect on D₂ receptor function, thereby enhancing the activity of the indirect pathway. By blocking these A₂A receptors, this compound reduces the inhibitory influence of adenosine, which in turn disinhibits D₂ receptor signaling.[4] This helps to restore the normal functioning of the basal ganglia, improve motor control, and reduce "off" time in patients with Parkinson's disease.[5][6]

dot

Caption: Adenosine A2A Receptor Signaling Pathway and this compound's Point of Intervention.

Receptor Occupancy

Positron Emission Tomography (PET) studies have been conducted to determine the in-vivo occupancy of A₂A receptors by this compound. In patients with Parkinson's disease, long-term daily administration of 20 mg and 40 mg of this compound resulted in mean striatal A₂A receptor occupancy rates of 72.1% and 86.5%, respectively. The estimated dose required to achieve 50% receptor occupancy (ED₅₀) was 7.28 mg.[7]

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of this compound is characterized by oral absorption, extensive distribution, and metabolism primarily through cytochrome P450 enzymes.

Absorption

Following oral administration, this compound is absorbed with a median time to reach maximum plasma concentration (Tmax) of approximately 4 hours under fasting conditions.[1][3] The systemic exposure (Cmax and AUC) to this compound increases in a dose-proportional manner within the therapeutic range of 20 to 80 mg.[1][5] Steady-state concentrations are typically achieved within two weeks of once-daily dosing.[1][3]

The administration of this compound with food can affect its absorption. A high-fat meal has been shown to increase Cmax by 64% and AUC by 26%, while decreasing Tmax by one hour. A low-fat meal resulted in a more modest increase in Cmax and AUC of 11% and 17%, respectively, with no change in Tmax.[5] Despite these effects, this compound can be administered without regard to food.[5]

Distribution

This compound is extensively distributed throughout the body, with an apparent volume of distribution (Vd/F) ranging from 450 to 670 L.[5] It is highly bound to plasma proteins, approximately 98%, primarily to albumin and alpha-1-acid glycoprotein.[5][8]

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][3][5] Other CYP isoforms, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, and CYP2D6, are involved to a lesser extent.[5] Six metabolites have been identified, with none accounting for more than 10% of the parent drug's exposure.[5]

Elimination

The elimination of this compound occurs predominantly through metabolism. Following a radiolabeled dose, approximately 39% of the radioactivity is recovered in the urine and 48% in the feces.[5] Unchanged this compound is not detected in the urine, indicating that renal excretion of the parent drug is a minor pathway.[5] The mean terminal elimination half-life of this compound is long, ranging from 70 to 118 hours.[5] The apparent clearance is between 4 and 6 L/hour.[5]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative parameters for this compound.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Absorption | ||

| Tmax (fasting) | ~4 hours | [1][3] |

| Bioavailability | Not precisely known due to insolubility for IV administration | [1] |

| Distribution | ||

| Apparent Volume of Distribution (Vd/F) | 450 - 670 L | [5] |

| Plasma Protein Binding | ~98% | [5][8] |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP3A4, CYP1A1 | [1][3][5] |

| Active Metabolites | One oxidative metabolite reported as active | [5] |

| Elimination | ||

| Mean Terminal Half-life (t½) | 70 - 118 hours | [5] |

| Apparent Clearance (CL/F) | 4 - 6 L/hour | [5] |

| Excretion | ~39% in urine (as metabolites), ~48% in feces (as metabolites) | [5] |

Table 2: Effects of Food and Concomitant Medications on this compound Exposure

| Condition | Change in Cmax | Change in AUC | Reference(s) |

| High-Fat Meal | ↑ 64% | ↑ 26% | [5] |

| Low-Fat Meal | ↑ 11% | ↑ 17% | [5] |

| Strong CYP3A4 Inhibitor (Ketoconazole) | No significant effect | ↑ ~2.5-fold | [5] |

| Strong CYP3A4 Inducer (Rifampin) | ↓ 45% | ↓ 81% | [5] |

| Smoking (≥20 cigarettes/day) | - | ↓ 38% (AUCss) | [3][6] |

Table 3: Key Pharmacodynamic Parameters of this compound

| Parameter | Value | Reference(s) |

| Receptor Target | Adenosine A₂A | [1][3] |

| Receptor Affinity | High for A₂A, low for A₁, A₂B, A₃ | [1][2] |

| Receptor Occupancy (20 mg/day) | ~72.1% | [7] |

| Receptor Occupancy (40 mg/day) | ~86.5% | [7] |

| ED₅₀ for Receptor Occupancy | 7.28 mg | [7] |

| Reduction in "Off" Time (20 mg/day) | 0.64 - 0.76 hours vs. placebo | [1] |

| Reduction in "Off" Time (40 mg/day) | 0.74 - 1.2 hours vs. placebo | [1] |

Detailed Methodologies for Key Experiments

This section outlines the protocols for pivotal clinical trials and analytical methods used to characterize this compound.

Pivotal Phase 3 Clinical Trial Protocol (Exemplified by studies 6002-US-005, 6002-US-013, 6002-0608, and 6002-009)

dot

Caption: Generalized workflow for the pivotal Phase 3 clinical trials of this compound.

-

Objective: To evaluate the efficacy and safety of this compound (20 mg/day and/or 40 mg/day) compared to placebo as adjunctive therapy in PD patients with motor fluctuations.

-

Study Design: 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][5][6]

-

Patient Population:

-

Inclusion Criteria: Patients aged 30 years or older with idiopathic Parkinson's disease, treated with a stable dose of levodopa/carbidopa for at least one year, and experiencing an average of at least 2-3 hours of "off" time per day.[1][9][10]

-

Exclusion Criteria: Atypical parkinsonism, history of psychosis, or significant cognitive impairment.

-

-

Randomization: Patients were randomized in a 1:1 or 1:1:1 ratio to receive placebo, this compound 20 mg, or this compound 40 mg once daily.[1][11]

-

Treatment: Patients continued their stable regimen of levodopa and other concomitant anti-Parkinsonian medications throughout the study.

-

Primary Efficacy Endpoint: The change from baseline to week 12 in the total daily "off" time, as assessed by patient-completed 24-hour diaries.[4][5][12]

-

Secondary Efficacy Endpoints: Changes in "on" time without troublesome dyskinesia, Unified Parkinson's Disease Rating Scale (UPDRS) scores, and Clinical Global Impression (CGI) scores.[5][6]

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[6]

Assessment of "Off" Time

The primary endpoint in the pivotal trials was the change in "off" time, a critical measure of treatment efficacy in Parkinson's disease.

-

Methodology: Patients were trained to complete a 24-hour diary (e.g., Hauser diary) for several consecutive days at baseline and at specified time points during the trial.[9]

-

Diary Entries: Patients recorded their motor state at regular intervals (e.g., every 30 minutes) throughout the waking day, categorizing their status as:

-

"Off": A state of poor motor function, when the effects of levodopa have worn off.

-

"On" without dyskinesia: A state of good motor function without involuntary movements.

-

"On" with non-troublesome dyskinesia: Good motor function with involuntary movements that are not bothersome.

-

"On" with troublesome dyskinesia: Good motor function with involuntary movements that are bothersome.

-

Asleep.

-

-

Data Analysis: The total hours spent in each state were calculated from the diary entries to determine the primary and key secondary endpoints.[5]

Bioanalytical Method for this compound in Plasma

The quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. A common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: A simple protein precipitation method is typically employed. An organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing this compound is collected for analysis.[13]

-

Chromatography:

-

Technique: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC).[8][13]

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[13]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.2% formic acid).[13]

-

Flow Rate: Typically around 0.40 mL/min for UPLC.[13]

-

-

Detection:

-

Technique: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound and an internal standard, ensuring high selectivity and sensitivity.

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Linearity is typically established over a concentration range relevant to clinical studies (e.g., 10-5000 ng/mL).[13]

In Vitro Adenosine A₂A Receptor Binding Assay

These assays are fundamental for determining the affinity and selectivity of this compound for its target receptor.

-

Objective: To measure the binding affinity (Ki) of this compound to human adenosine A₂A receptors.

-

Methodology: Radioligand binding competition assays are performed.

-

Materials:

-

Membrane preparations from cells recombinantly expressing the human adenosine A₂A receptor.

-

A specific radioligand for the A₂A receptor (e.g., [³H]CGS 21680).

-

Varying concentrations of this compound.

-

-

Procedure:

-

The cell membrane preparations are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound.

-

The mixture is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The same procedure is repeated for other adenosine receptor subtypes to assess selectivity.[2]

Conclusion

This compound possesses a unique pharmacodynamic profile as a selective adenosine A₂A receptor antagonist, offering a non-dopaminergic approach to managing "off" episodes in Parkinson's disease. Its pharmacokinetic properties, including a long half-life, support once-daily dosing. The extensive clinical trial program has established its efficacy and safety, with a clear dose-dependent effect on receptor occupancy and clinical outcomes. The detailed methodologies provided in this guide offer a framework for understanding the key experiments that have defined the clinical profile of this compound and can serve as a valuable resource for future research and development in the field of neurodegenerative disorders.

References

- 1. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor antagonist this compound (KW-6002) reduces "off" time in Parkinson's disease: a double-blind, randomized, multicenter clinical trial (6002-US-005) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 12-week, placebo-controlled study (6002-US-006) of this compound in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Phase 2b Study of this compound (KW-6002) for the Treatment of Parkinson's Disease in Patients Taking Levodopa [ctv.veeva.com]

- 10. Study of this compound in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. This compound for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. latamjpharm.org [latamjpharm.org]

Istradefylline: A Technical Guide to a Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istradefylline (Nourianz®) is a first-in-class selective adenosine A2A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adults with Parkinson's disease (PD) experiencing "OFF" episodes.[1][[“]] This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. It is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[3] This leads to a dopamine deficiency in the basal ganglia, a brain region critical for motor control, resulting in symptoms like tremors, rigidity, and bradykinesia.[3][4] While levodopa remains the cornerstone of symptomatic treatment, long-term therapy is often complicated by motor fluctuations, including "OFF" episodes where the medication's effects wear off and symptoms return.[3][5]

This compound represents a novel, non-dopaminergic approach to managing these "OFF" episodes.[6] It selectively targets and blocks the adenosine A2A receptor, which is highly expressed in the striatum, the main input nucleus of the basal ganglia.[6][7] By antagonizing these receptors, this compound indirectly modulates the activity of dopaminergic pathways, offering a complementary strategy to enhance motor control in patients on levodopa therapy.[3][5]

Chemical and Physical Properties

This compound is a xanthine derivative with the chemical name 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione.[8] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₄O₄ | [8] |

| Molecular Weight | 384.43 g/mol | [5] |

| CAS Number | 155270-99-8 | [8] |

| Appearance | Light yellow-green crystalline powder | [5] |

| Aqueous Solubility | ~0.5 µg/mL | [5][8] |

| pKa | 0.78 | [5][8] |

| Solubility (Organic) | Soluble to 20 mM in DMSO | [3] |

Mechanism of Action: Selective A2A Receptor Antagonism

The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit (Gαs).[9] In the striatum, these receptors are densely co-localized on GABAergic medium spiny neurons of the "indirect pathway," which also express dopamine D2 receptors.[[“]]

The canonical signaling cascade initiated by A2A receptor activation is as follows:

-

Agonist Binding: Endogenous adenosine binds to the A2A receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαs protein.[9]

-

Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase (AC).[9]

-

cAMP Production: AC converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[9]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[9]

-

Downstream Effects: PKA phosphorylates various downstream targets, ultimately leading to an increase in the excitability of the indirect pathway neurons. This increased inhibitory output from the striatum contributes to the dampening of motor activity.

Antagonistic Interaction with Dopamine D2 Receptors

The therapeutic effect of this compound in Parkinson's disease is primarily due to the antagonistic interplay between adenosine A2A and dopamine D2 receptors. These two receptors form heteromeric complexes on the surface of striatopallidal neurons.[[“]][11] This physical association allows for direct allosteric modulation between the receptors.[[“]][11]

-

Dopamine's Role: In a healthy state, dopamine binds to D2 receptors (a Gαi-coupled receptor), which inhibits adenylyl cyclase, reduces cAMP production, and decreases the excitability of the indirect pathway neurons. This facilitates smooth, controlled movement.

-

The Parkinsonian State: In PD, the lack of dopamine leaves the A2A receptor signaling unopposed. The tonic activation of A2A receptors by ambient adenosine leads to overactivity of the indirect pathway, contributing significantly to motor impairment.[6][11]

-

This compound's Intervention: By blocking the A2A receptor, this compound prevents adenosine from binding. This action removes the inhibitory brake that A2A receptor activation places on D2 receptor signaling.[[“]][11] The blockade of A2A receptors restores the balance, allowing for enhanced D2 receptor function and a reduction in the overactivity of the indirect pathway, thereby improving motor function.[11]

Pharmacological Profile

Binding Affinity and Selectivity

This compound is a potent and highly selective antagonist for the adenosine A2A receptor. It exhibits significantly lower affinity for other adenosine receptor subtypes (A1, A2B, and A3) and has no meaningful affinity for a wide range of other neurotransmitter receptors, transporters, or enzymes, including dopamine receptors.[12][13]

| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |

| A2A | Human | 9.12 | [12] |

| Rat | 1.57 - 2.2 | [3][12] | |

| Mouse | 1.87 | [12] | |

| A1 | Human | >287 | [12] |

| Rat | 50.9 - 150 | [3][12] | |

| Mouse | 105.02 | [12] | |

| A2B | Human | >1000 | [13] |

| A3 | Human | >681 | [12] |

Pharmacokinetics

This compound is administered orally once daily and exhibits predictable pharmacokinetic properties.[14][15]

| PK Parameter | Value | Reference |

| Time to Peak (Tmax) | ~4 hours (fasting) | [14][15] |

| Plasma Protein Binding | ~98% | [14] |

| Apparent Volume of Distribution (Vd/F) | ~448 - 557 L | [8][14] |

| Metabolism | Primarily via CYP1A1 and CYP3A4 | [14] |

| Mean Elimination Half-life (t½) | ~83 hours | [14][15] |

| Time to Steady State | ~2 weeks | [14] |

Drug Interactions:

-

CYP3A4 Inhibitors: Concomitant use can increase this compound exposure by approximately 35%.[15][16]

-

CYP3A4 Inducers (e.g., rifampin): Concomitant use can decrease this compound exposure by up to 81% and should be avoided.[6]

-

Smoking (CYP1A1 Inducer): Decreases systemic exposure by approximately 38%.[15][16]

-

Levodopa/Carbidopa: this compound does not alter the pharmacokinetics of levodopa or carbidopa.[14]

Clinical Efficacy

The efficacy of this compound in reducing "OFF" time for PD patients on levodopa has been established in multiple randomized, double-blind, placebo-controlled clinical trials.[14][17] A pooled analysis of eight such studies demonstrated a statistically significant reduction in daily "OFF" time compared to placebo.[18]

| Study / Analysis | Dose | Change in Daily "OFF" Time (vs. Placebo) | p-value | Reference |

| Pooled Analysis (8 trials) | 20 mg/day | -0.38 hours | <0.05 | [18] |

| 40 mg/day | -0.45 hours | <0.05 | [18] | |

| Study 6002-US-005 | 40 mg/day | -1.2 hours | 0.005 | [17] |

| Study 6002-US-013 | 20 mg/day | -0.7 hours | 0.03 | [17] |

| Japanese Phase IIb/III | 20 mg/day | -0.76 hours | 0.003 | [17][19] |

| 40 mg/day | -0.73 to -0.92 hours | <0.001 | [17][19] |

Across these studies, this compound was generally well-tolerated. The most common adverse event reported more frequently than placebo was dyskinesia.[19][20]

Experimental Protocols

The characterization of this compound as a selective A2A receptor antagonist relies on standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with and displace a radiolabeled ligand (e.g., [³H]ZM241385) from the A2A receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Methodology:

-

Membrane Preparation: Utilize cell membranes prepared from a cell line (e.g., HEK293) stably expressing the human adenosine A2A receptor.[1]

-

Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4.[1]

-

Reaction Mixture: In a 96-well plate, combine:

-

Controls:

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1][4]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[1]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.[1][4]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[4]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

Objective: To determine the functional potency of this compound as an A2A receptor antagonist.

Principle: Activation of the Gs-coupled A2A receptor leads to an increase in intracellular cAMP. This assay measures the ability of this compound to inhibit the cAMP production induced by a known A2A receptor agonist (e.g., NECA or CGS21680). The concentration of this compound that causes 50% inhibition of the agonist-induced response is its IC50 value.[1]

Methodology:

-

Cell Culture: Seed cells stably expressing the human A2A receptor (e.g., HEK293-A2A) in a 96- or 384-well plate and culture overnight to allow for adherence.[1][23]

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.[1] This allows the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist (e.g., CGS21680) to the wells. The agonist concentration should be at its EC80 or EC90 (the concentration that elicits 80-90% of its maximal response) to ensure a robust signal for inhibition.[1]

-

Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C to allow for cAMP production.[1][23] The incubation often includes a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of newly synthesized cAMP.[24]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

LANCE (Lanthanide Chelate Excite)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the cAMP concentration in each sample.

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Conclusion

This compound is a highly selective and potent adenosine A2A receptor antagonist that provides a valuable non-dopaminergic therapeutic option for managing motor fluctuations in Parkinson's disease. Its mechanism, centered on the antagonistic interplay with dopamine D2 receptors in the striatum, effectively restores basal ganglia circuitry balance. The robust body of preclinical and clinical data, generated through well-defined experimental protocols, supports its efficacy and safety as an adjunctive therapy. This guide provides the core technical information necessary for researchers and drug developers to understand and further investigate this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. consensus.app [consensus.app]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Population pharmacokinetic analysis of this compound in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. "A Pooled Analysis for 8 Randomized Controlled Trials of this compound" by S H. Isaacson, N Hattori et al. [scholarlycommons.henryford.com]

- 19. Adenosine A2A receptor antagonist this compound reduces daily OFF time in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Reduces OFF Time and Symptoms in Parkinson Disease - - Practical Neurology [practicalneurology.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Synthesis and Purification of Istradefylline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of istradefylline, a selective adenosine A₂A receptor antagonist. The document details a robust synthetic route and effective purification methodologies, supported by quantitative data and detailed experimental protocols. Visualizations of the synthesis workflow, purification process, and the compound's mechanism of action are included to facilitate understanding.

Introduction

This compound is a xanthine derivative that acts as a potent and selective antagonist of the adenosine A₂A receptor.[1] Its unique mechanism of action, distinct from dopaminergic pathways, has made it a significant compound in neuropharmacological research, particularly in the study of Parkinson's disease.[2] For research and development purposes, the ability to synthesize and purify this compound to a high degree of purity is paramount. This guide outlines a reliable one-pot synthesis and subsequent purification procedures to obtain research-grade this compound.

Synthesis of this compound

A variety of synthetic routes to this compound have been reported. This guide focuses on an efficient one-pot method, which offers advantages in terms of simplicity and overall yield.[3]

Synthesis Workflow

The following diagram illustrates the key stages of the one-pot synthesis of this compound.

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented procedure and is designed for laboratory-scale synthesis.[3]

Materials:

-

Compound 1 (6-amino-1,3-diethyluracil)

-

Compound 2 (3,4-dimethoxyphenyl)acryloyl chloride)

-

Anhydrous Sodium Carbonate

-

Anhydrous Ethanol

-

Brine Ice

-

Sodium Hydroxide Solution

-

Dimethyl Sulfate

-

Methanol

Procedure:

-

Acylation: In a reaction vessel, disperse 1 part by mass of Compound 1 in 5 parts by mass of anhydrous ethanol. Heat the mixture to 60°C and add 1 part by mass of anhydrous sodium carbonate. Separately, dissolve 1.65 parts by mass of Compound 2 in 5 parts by mass of anhydrous ethanol. Slowly add this solution dropwise to the reaction mixture over 3 hours, maintaining the temperature at 60°C. After the addition is complete, continue heating for another 30 minutes.

-

Ring Closure: Add 10 parts by mass of brine ice to the reaction mixture to precipitate the solid intermediate. Adjust the pH to 12 with a sodium hydroxide solution. Seal the reaction vessel and heat to 120°C under a pressure of 0.22 MPa for 2 hours.

-

Methylation: Cool the reaction mixture to 0-5°C. Slowly add dimethyl sulfate dropwise (molar ratio of Compound 1 to dimethyl sulfate of 1:1.05) while stirring rapidly. Continue stirring at this temperature for 7 hours.

-

Isolation: Filter the reaction mixture. The collected solid is then pulped in methanol at 60°C, followed by cooling and filtration. The resulting solid is dried in an oven to yield this compound.

Synthesis Data

The following table summarizes the quantitative data for the one-pot synthesis method.

| Parameter | Value | Reference |

| Overall Yield | 62.3% | [3] |

| Purity (HPLC) | 99.7% | [3] |

| Reaction Time | Acylation: 3.5 hours | [3] |

| Ring Closure: 2 hours | [3] | |

| Methylation: 7 hours | [3] |

Purification of this compound

Purification is a critical step to ensure the final product is suitable for research applications. Recrystallization and chromatography are common and effective methods.

Purification Workflow

The diagram below outlines the general workflow for the purification of crude this compound.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization

This protocol describes a highly effective recrystallization method for purifying crude this compound.[4]

Materials:

-

Crude this compound

-

Dichloromethane

-

n-Heptane

Procedure:

-

Dissolve 3 g of crude this compound in 60 mL of dichloromethane with stirring at room temperature.

-

To the solution, add 60 mL of n-heptane.

-

Cool the mixture to 0-10°C and continue stirring for 2 hours to induce crystallization.

-

Filter the mixture to collect the crystals.

-

Dry the collected crystals under vacuum at 45°C to obtain pure this compound.

Purification Data

The following tables summarize quantitative data for different purification techniques.

Table 1: Recrystallization of this compound

| Solvent System | Recovery Yield | Purity (HPLC) | Reference |

| Dichloromethane/n-Heptane | 89% | 99.8% | [4] |

| Ethanol | - | - | [5] |

| Methanol | - | - | [5] |

| Acetonitrile | - | - | [5] |

Note: Yield and purity data for ethanol, methanol, and acetonitrile recrystallization were not explicitly provided in the searched literature, though these solvents are known to produce different crystalline forms.[5]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Purity Analysis

| Parameter | Description | Reference |

| Column | C18 (e.g., Enable C18G, 250 x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Acetonitrile / 0.1% Ortho-phosphoric acid (70:30 v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection | UV at 246 nm | [6] |

| Injection Volume | 20 µL | [6] |

| Column Temperature | Ambient | [6] |

Table 3: Preparative HPLC Parameters for Purification

| Parameter | Description | Reference |

| Column | C18 (e.g., Ceres B, 250 x 30 mm, 7 µm) | [7] |

| Mobile Phase | Acetonitrile / Water (30:70 v/v) | [7] |

| Flow Rate | 30 mL/min | [7] |

| Detection | UV at 268 nm | [7] |

| Injection Volume | Dependent on sample concentration | [7] |

Mechanism of Action: Adenosine A₂A Receptor Signaling

This compound exerts its effects by antagonizing the adenosine A₂A receptor, which is a G-protein coupled receptor (GPCR). The signaling pathway is initiated by the binding of adenosine to the receptor.

Caption: Simplified signaling pathway of the adenosine A₂A receptor.

The activation of the A₂A receptor by adenosine leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[8][9] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability.[10] this compound, by blocking the binding of adenosine to the A₂A receptor, prevents this signaling cascade.

Conclusion

This technical guide provides essential information for the synthesis and purification of this compound for research purposes. The detailed one-pot synthesis protocol and the recrystallization procedure offer reliable methods for obtaining high-purity material. The provided quantitative data and HPLC parameters will aid researchers in replicating and optimizing these processes. The visualization of the synthetic workflow, purification scheme, and the signaling pathway of the adenosine A₂A receptor serves to enhance the understanding of this compound's production and its biological mechanism of action.

References

- 1. apisynthesisint.blogspot.com [apisynthesisint.blogspot.com]

- 2. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]